![molecular formula C19H19NO3 B5756404 1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone
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Overview
Description
1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound is also known as EM1 and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is not fully understood. However, studies have shown that the compound acts as a selective serotonin reuptake inhibitor (SSRI). It inhibits the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. This, in turn, leads to an increase in serotonin signaling, which has been linked to the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can increase the levels of serotonin in the brain, leading to an increase in serotonin signaling. This has been linked to the compound's antidepressant and anxiolytic effects. The compound has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone in lab experiments is its potential applications in various fields. The compound has been extensively studied for its anti-cancer, antidepressant, and anxiolytic properties. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has great potential for future research. Some possible future directions include:
1. Further studies on the compound's mechanism of action to better understand its antidepressant and anxiolytic effects.
2. Studies on the compound's potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia.
3. Studies on the compound's potential use in combination with other drugs for the treatment of cancer.
4. Studies on the compound's pharmacokinetics and pharmacodynamics to better understand its potential applications in drug development.
5. Studies on the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is a synthetic compound that has great potential for future research. The compound has been extensively studied for its potential applications in various fields, including cancer research and the treatment of psychiatric disorders. Further studies are needed to better understand the compound's mechanism of action and potential applications in drug development.
Synthesis Methods
The synthesis of 1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been achieved through various methods. One of the most commonly used methods involves the reaction of 5-hydroxytryptophan with ethyl 4-bromobenzoate in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-methylindole to produce the final compound. Another method involves the reaction of 5-hydroxytryptophan with ethyl 4-bromobenzoate in the presence of sodium hydride and dimethylformamide. The intermediate is then reacted with 2-methylindole to produce the final compound.
Scientific Research Applications
1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of depression and anxiety disorders. The compound has been shown to have anxiolytic and antidepressant properties in animal models.
properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methylindol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-23-16-8-5-14(6-9-16)20-12(2)19(13(3)21)17-11-15(22)7-10-18(17)20/h5-11,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZRZOTXZBEGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[1-(4-Ethoxyphenyl)-5-hydroxy-2-methylindol-3-yl]ethanone |
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